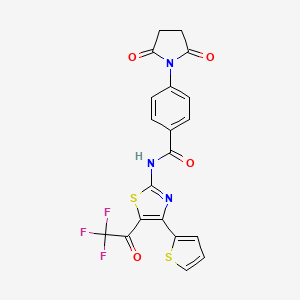

2-(4-Octoxyphenyl)pyrimidine-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(4-Octoxyphenyl)pyrimidine-4-carbaldehyde” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been a topic of interest in recent years. A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . The procedure can be successfully applied to the efficient synthesis of mono- and disubstituted pyrimidine derivatives, using methyl ketone derivatives instead of enamines .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives have been studied extensively. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .Aplicaciones Científicas De Investigación

1. Molecular Framework and Electronic Structures

- 2-Amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde, a related compound, demonstrates polarized electronic structures and forms a three-dimensional hydrogen-bonded framework. This is significant in understanding the molecular architecture and electronic properties of similar pyrimidine derivatives (Low et al., 2007).

2. Biological Activity Spectrum

- Derivatives of pyrido[1,2-a]pyrimidine, which are structurally related, exhibit a broad spectrum of biological activities, including antibacterial, fungicidal, and antiviral properties (Harutyunyan, 2016).

3. Synthesis of Substituted Pyrimidines

- Research into 4,6-dichloropyrimidine-5-carbaldehyde, a similar compound, has led to the synthesis of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines, which are valuable in medicinal chemistry for creating diverse pyrimidine-based structures (Zinchenko et al., 2017).

4. Catalyzed Cycloaddition Reactions

- The N-arylimines of 2-(alk-2-enyl)amino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergo [4+2] cycloaddition reactions. Understanding these reactions is crucial for developing novel synthetic pathways in organic chemistry (Noguchi et al., 1997).

5. Inhibition Performance in Corrosion

- Although not directly related to “2-(4-Octoxyphenyl)pyrimidine-4-carbaldehyde,” the inhibition effect of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde on carbon steel corrosion provides insights into the potential industrial applications of pyrimidine derivatives in corrosion prevention (Ech-chihbi et al., 2017).

Direcciones Futuras

The future directions in the research of pyrimidine derivatives include the development of new pyrimidines as anti-inflammatory agents. Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propiedades

IUPAC Name |

2-(4-octoxyphenyl)pyrimidine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-2-3-4-5-6-7-14-23-18-10-8-16(9-11-18)19-20-13-12-17(15-22)21-19/h8-13,15H,2-7,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIAMRBGLWECSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C2=NC=CC(=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Octoxyphenyl)pyrimidine-4-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]-2-pyrrolidinone](/img/structure/B2406622.png)

![2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid](/img/structure/B2406624.png)

![N-(2,3-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2406625.png)

![N-(4-bromo-2-fluorophenyl)-2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2406628.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2406629.png)

![N-{[4-(dimethylsulfamoyl)phenyl]methyl}prop-2-enamide](/img/structure/B2406631.png)

![1-[(furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea](/img/structure/B2406641.png)